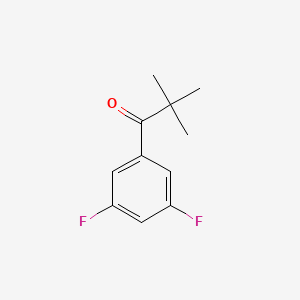

2,4-Difluoro-4'-pyrrolidinomethyl benzophenone

货号 B1325543

CAS 编号:

898776-89-1

分子量: 301.3 g/mol

InChI 键: VICGPFJZPKCRNA-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

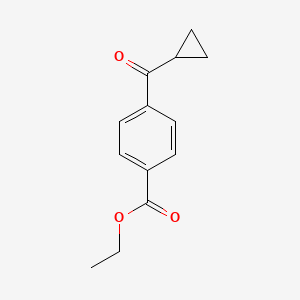

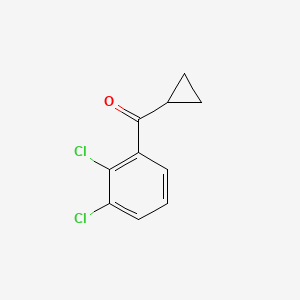

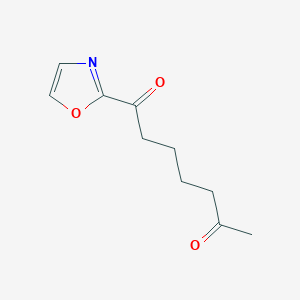

2,4-Difluoro-4’-pyrrolidinomethyl benzophenone is a benzophenone derivative used as a reagent for organic synthesis. It has a molecular weight of 301.34 .

Synthesis Analysis

The synthesis of similar compounds, such as 4,4’-Difluorobenzophenone, involves the acylation of fluorobenzene with p-fluorobenzoyl chloride . The conversion is typically conducted in the presence of an aluminium chloride catalyst in a petroleum ether solvent .Molecular Structure Analysis

The molecular formula of 2,4-Difluoro-4’-pyrrolidinomethyl benzophenone is C18H17F2NO . The InChI code is 1S/C18H17F2NO/c19-14-7-8-16(17(20)11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Difluoro-4’-pyrrolidinomethyl benzophenone include a molecular weight of 301.34 and a molecular formula of C18H17F2NO .科学研究应用

Photochemical Properties and Reactions

- Photoreactions with Pyridinedicarbonitrile: The photo-initiated reactions of benzophenone with compounds like 2,4-pyridinedicarbonitrile in different pH conditions have been studied. These reactions involve complex processes such as electron transfers and substitutions, demonstrating the intricate photochemistry of benzophenone derivatives (Caronna, Morrocchi, & Vittimberga, 1990).

- Photocyclisation Reactions: The fast intramolecular photocyclisation reactions of benzoylpyridine derivatives like 2-Benzoylpyridine in aqueous solvents have been explored, highlighting the complex mechanisms involved in these photochemical processes (Du et al., 2010).

Applications in Organic Synthesis

- Synthesis of Ketones from Carboxylic Acids: Benzophenone derivatives have been used as intermediates in the synthesis of various organic compounds. For instance, the synthesis of ketones from carboxylic acids and aromatic hydrocarbons using benzophenone-related reagents has been reported, showcasing its role in facilitating complex organic reactions (Keumi et al., 1988).

Environmental Studies

- Degradation in Aqueous Solutions: The degradation of benzophenone-3, a related compound, in aquatic environments has been a subject of study due to its potential environmental impact. Research has focused on understanding the degradation mechanisms and identifying by-products of such processes (Cao et al., 2021).

- Photocatalytic Degradation: Studies on the photocatalytic degradation of benzophenone derivatives, such as benzophenone-3, have been conducted to explore their removal from water using photocatalysis. These studies contribute to understanding how to mitigate the environmental impact of these compounds (Zúñiga-Benítez, Aristizábal-Ciro, & Peñuela, 2016).

Magnetic and Photophysical Properties

- Ferrimagnetic Chain Motifs: The use of benzophenone derivatives in creating laminar inorganic-organic hybrid materials with magnetic properties has been investigated. These materials exhibit single-chain magnet behavior, demonstrating the versatility of benzophenone derivatives in materials science (Hu et al., 2009).

安全和危害

属性

IUPAC Name |

(2,4-difluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO/c19-15-7-8-16(17(20)11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICGPFJZPKCRNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642769 |

Source

|

| Record name | (2,4-Difluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-4'-pyrrolidinomethyl benzophenone | |

CAS RN |

898776-89-1 |

Source

|

| Record name | Methanone, (2,4-difluorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Difluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

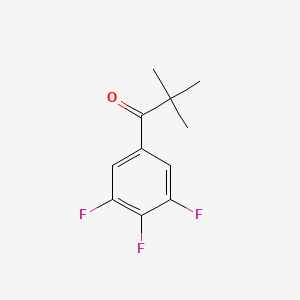

3',5'-Difluoro-2,2-dimethylpropiophenone

898789-77-0

2,2-Dimethyl-3',4',5'-trifluoropropiophenone

898789-80-5

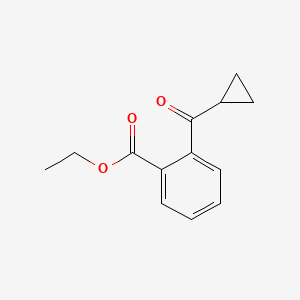

2-Carboethoxyphenyl cyclopropyl ketone

898789-89-4

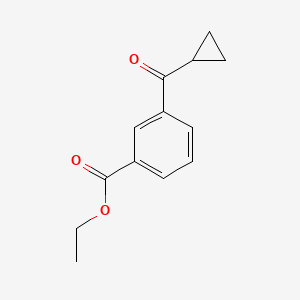

3-Carboethoxyphenyl cyclopropyl ketone

878745-20-1